molecular formula C12H19NO4S B108283 (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine CAS No. 608141-42-0

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

Cat. No.: B108283
CAS No.: 608141-42-0
M. Wt: 273.35 g/mol
InChI Key: BXUJVINGXQGNFD-SNVBAGLBSA-N
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Description

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is a chiral amine compound with the molecular formula C12H19NO4S. It is known for its applications as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of Apremilast, a drug used to treat psoriatic arthritis .

Scientific Research Applications

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Key intermediate in the synthesis of Apremilast, which is used to treat inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-methoxybenzaldehyde and methylsulfonyl chloride.

    Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with an appropriate amine to form an intermediate.

    Sulfonylation: The intermediate is then treated with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for scale, often involving:

    Continuous Flow Chemistry: This method enhances reaction efficiency and product yield.

    Catalysis: Use of chiral catalysts to improve enantioselectivity.

    Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: Products of oxidation.

    Sulfides: Products of reduction.

    Functionalized Derivatives: Products of substitution reactions.

Mechanism of Action

The mechanism of action of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, particularly in its role as an intermediate for Apremilast, involves:

    Inhibition of Phosphodiesterase 4 (PDE4): Apremilast inhibits PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP).

    Modulation of Inflammatory Pathways: Elevated cAMP levels result in the downregulation of pro-inflammatory cytokines and upregulation of anti-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: The enantiomer of the compound with different biological activity.

    1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone: A ketone derivative with distinct chemical properties.

    1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)ethanamine: A thioether analog with different reactivity.

Uniqueness

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is unique due to its specific chiral configuration, which imparts distinct biological activity and makes it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7,10H,4,8,13H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUJVINGXQGNFD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461108
Record name (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608141-42-0
Record name (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of dimethyl sulfone (3.70 g, 39.4 mmol) in tetrahydrofuran (350 mL), was added n-butyllithium (17.5 mL, 2.5 M, 43.8 mmol) under nitrogen at -78° C. and the mixture was stirred at 78° C. for 25 min. To a stirred solution of 3-ethoxy-4-methoxybenzaldehyde (7.10 g, 39.4 mmol) in tetrahydrofuran (40 mL) under nitrogen in a separate flask at 0° C. was added lithium hexamethyldisilazide (43.0 mL, 1.0 M, 43.0 mmol) in hexane. After 15 min, boron trifluoride etherate (10.0 mL, 78.9 mmol) was added to the resulting mixture at 0° C. After 5 min, this solution was added to the -78° C. sulfone solution via syringe. The solution was allowed to warm to room temperature over one hour. The resulting mixture was then quenched with potassium carbonate (32 g) and water (200 mL). The mixture was stirred for 30 min and the organic layer was separated. The aqueous layer was extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with water (50 mL), brine (50 mL), and then dried over magnesium sulfate. The solvent was removed in vacuo and the resulting solid stirred with ether (100 mL) and 4 N hydrochloric acid (100 mL) for 15 min. The aqueous layer was separated and the organic layer extracted with 4 N hydrochloric acid (30 mL). The combined aqueous layers were washed with ether (50 mL), stirred, and cooled in an ice bath and the pH adjusted to 14 with sodium hydroxide (5 N). This solution was extracted with ethyl acetate (3×100 mL) and the combined organic layers were washed with brine (50 mL) and dried over sodium carbonate and sodium sulfate. Removal of solvent in vacuo gave an oil which was stirred with ether (20 mL) for 20 min to give a suspension. The suspension was filtered and the solid was washed with ether (20 mL) and then dried in a vacuum oven to yield 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine as an off-white solid (4.17 g, 39%): mp, 116.5-117.0° C.; 1H NMR (CDCl3) δ 1.47 (t, J=7 Hz, 3H, CH3), 1.92 (br s 2H, NH2), 2.91 (s, 3H, SO2CH3), 3.19 (dd, J=3.5, 14 Hz, 1H, CHH), 3.36 (dd, J=9.3, 14 Hz 1H, CHH), 3.87 (s, 3H, CH3), 4.10 (q, J=7 Hz, 2H, CH2), 4.60 (dd, J=3.5, 9 Hz, 1H, CH), 6.83-6.93 (m, 3H, Ar); 13C NMR (CDCl3) δ 14.75, 42.42, 50.94, 55.99, 63.18, 64.44, 110.71, 111.67, 118.21, 135.55, 148.72, 149.09; Anal Calcd for C12H19NO4S: C, 52.73; H, 7.01; N, 5.12. Found: C, 52.82; H, 6.69; N, 4.99.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
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3.7 g
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Reaction Step Two
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17.5 mL
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reactant
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350 mL
Type
solvent
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
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43 mL
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reactant
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40 mL
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0 (± 1) mol
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solvent
Reaction Step Three
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10 mL
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[Compound]
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-methylisoindoline-1,3-dione was prepared by the procedure of Example 8 from 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine (1.4 g, 5.0 mmol) and 3-methylphthalic anhydride (810 mg, 5.0 mmol) in acetic acid (15 mL) to afford 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine (1.0 g, 3.7 mmol) and 3-methylphthalic anhydride (590 mg, 3.7 mmol). The product was obtained as a white solid (1.78 g, 85% yield); mp, 143.0-145.0° C.; 1H NMR (CDCl3) δ 1.46 (t, J=7.0 Hz, 3H, CH3), 2.67 (s, 3H, CH3), 2.83 (s, 3H, CH3), 3.79 (dd, J=4.8, 14.5 Hz, 1H, CHH), 3.85 (s, CH, CH3), 4.11 (q, J=7.0 Hz, 2H, CH2), 4.54 (dd, J=9.8, 14.5 Hz, 1H, CHH), 5.89 (dd, J=4.8, 9.9 Hz, 1H, NCH), 6.81-6.85 (m, 1H, Ar), 7.65 (d, J=7.5 Hz, 1H, Ar); 13C NMR (CDCl3) δ 14.65, 17.54, 41.49, 48.63, 54.89, 55.89, 64.44, 111.36, 112.48, 120.44, 121.17, 128.24, 129.69, 132.00, 133.69, 136.63, 138.29, 148.51, 149.55, 167.99, 168.46; Anal Calcd for C21H23NO6S: C, 60.42; H, 5.55; N, 3.36. Found: C, 60.68; H, 5.40; N, 3.15.

Synthesis routes and methods III

Procedure details

Dimethylsulfone (14.1 g, 150 mmoles, from Aldrich Chemicals) and tetrahydrofuran (55 ml, from Aldrich Chemicals) were charged to a three-necked RBF at room temperature. The mixture was cooled to 5-10° C. n-BuLi (55 ml of 2.5M solution in hexanes, from Aldrich Chemicals) was added to the flask at a rate such that the reaction mixture was maintained at 5-10° C. A line rinse with 11 ml tetrahydrofuran followed. The mixture was stirred at 0-5° C. for 80 minutes. 3-Ethoxy-4-methoxybenzonitrile (22.2 g, 125 mmoles, in 45 ml tetrahydrofuran) was then charged to the flask at a rate such that the reaction mixture was maintained at 0-5° C. A line rinse with 11 ml tetrahydrofuran followed. The mixture was stirred at 0-5° C. for another 10-15 minutes. After warming to room temperature, the reaction mixture was stirred for another 1.5-2 hours and then transferred to a 1 L three-necked RBF containing a suspension of NaBH4 (6.1 g, 163 mmoles, from Acros) in 90 ml of tetrahydrofuran maintained at −10-0° C. A line rinse with 11 ml tetrahydrofuran followed. The reaction mixture was stirred at 0-5° C. for 30 minutes. TFA (43.3 ml, 563 mmoles, from Aldrich Chemicals) was charged to the flask at a rate such that the reaction mixture was maintained at 0-5° C. The mixture was stirred at 0-5° C. for 40 minutes and an additional 15 hours at ambient temperature. The mixture was then charged with 22.3 ml of DI water over 5 minutes at 15-20° C. The mixture was stirred at ambient temperature for 4 hours. Aq. NaOH (10N, 40 ml) was charged to the flask over 10-15 minutes at 45-50° C. The mixture was stirred at 45-50° C. for 2 hours, at 60° C. for 1.5 hours, at ambient overnight and 0-5° C. for 75 minutes. The mixture was clarified at 0-5° C. and the filtrate was concentrated on a Rotovap. The residual material was charged with DI water (110 ml) and Reagent alcohol (110 ml) and stirred at 0-5° C. for 2 hours. The mixture was filtered under vacuum, and the filtered solid was washed with cold Reagent alcohol (3×22 ml) followed by DI water until pH of the wash reached about 8. The solid was air dried, yielding 24.1 g (70.5%) of 2-(3-ethoxy-4-methoxyphenyl)-1-(methanesulfonyl)-eth-2-ylamine (HPLC indicated 96.78% purity by peak area).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
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reactant
Reaction Step Three
Name
Quantity
6.1 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
43.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
reactant
Reaction Step Six
Quantity
22.3 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
Reactant of Route 2
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
Reactant of Route 3
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
Reactant of Route 6
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Customer
Q & A

Q1: How is (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine utilized in the synthesis of Apremilast?

A1: The research paper outlines a synthetic route where this compound is reacted with 3-N-acetylaminophthalic anhydride. [] This condensation reaction forms the final structure of Apremilast. The use of the S enantiomer in this step is crucial for the pharmaceutical activity of the final drug.

Q2: What is the significance of the improved synthesis yield for Apremilast?

A2: The paper highlights a 30% increase in the total yield of Apremilast compared to traditional methods. [] This improvement is significant for several reasons:

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